(1R,2R,3S)-2-Nitrocyclohexane-1,3-diol
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Overview
Description
(1R,2R,3S)-2-Nitrocyclohexane-1,3-diol is an organic compound characterized by a cyclohexane ring with two hydroxyl groups and one nitro group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol typically involves the nitration of cyclohexane derivatives. One common method is the nitration of cyclohexane-1,3-diol using nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S)-2-Nitrocyclohexane-1,3-diol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Chromium trioxide, sulfuric acid.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products
Reduction: (1R,2R,3S)-2-Aminocyclohexane-1,3-diol.
Oxidation: (1R,2R,3S)-2-Nitrocyclohexane-1,3-dione.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R,3S)-2-Nitrocyclohexane-1,3-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3S)-2-Aminocyclohexane-1,3-diol
- (1R,2R,3S)-2-Nitrocyclohexane-1,3-dione
- (1R,2R,3S)-2-Hydroxycyclohexane-1,3-diol
Uniqueness
(1R,2R,3S)-2-Nitrocyclohexane-1,3-diol is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl groups. This combination of functional groups and stereochemistry makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H11NO4 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(1R,3S)-2-nitrocyclohexane-1,3-diol |
InChI |
InChI=1S/C6H11NO4/c8-4-2-1-3-5(9)6(4)7(10)11/h4-6,8-9H,1-3H2/t4-,5+,6? |
InChI Key |
MOARHLBZNDZIFZ-XEAPYIEGSA-N |
Isomeric SMILES |
C1C[C@H](C([C@H](C1)O)[N+](=O)[O-])O |
Canonical SMILES |
C1CC(C(C(C1)O)[N+](=O)[O-])O |
Origin of Product |
United States |
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